

Application Notes and Protocols: ST-1006

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Compound of Interest

Compound Name: ST-1006

Cat. No.: B611016

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006 is a potent and selective agonist for the histamine H4 receptor (H4R), demonstrating anti-inflammatory and antipruritic effects.[1][2] As a crucial tool for studying the role of the H4 receptor in various physiological and pathological processes, proper preparation and handling of **ST-1006** solutions are paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and application of **ST-1006** in common in vitro and in vivo research settings.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₆ H ₂₀ Cl ₂ N ₆	[1]
Molecular Weight	367.28 g/mol	[1]
Appearance	White to off-white solid	[1]
pKi	7.94	[1]

Solubility and Solution Preparation

ST-1006 exhibits good solubility in dimethyl sulfoxide (DMSO). It is recommended to use freshly opened, anhydrous DMSO to minimize the impact of moisture on solubility.[1]

Solvent	Concentration	Notes
DMSO	125 mg/mL (340.34 mM)	Ultrasonic assistance may be required for complete dissolution. [1]
DMSO	3.67 mg/mL (9.99 mM)	Sonication is recommended. [2]

Stock Solution Preparation (10 mM in DMSO):

To prepare a 10 mM stock solution of **ST-1006**, follow the table below:

Desired Volume	Mass of ST-1006	Volume of DMSO
1 mL	3.67 mg	1 mL
5 mL	18.35 mg	5 mL
10 mL	36.70 mg	10 mL

Protocol for Preparing a 10 mM Stock Solution:

- Weigh the required amount of **ST-1006** powder in a sterile microcentrifuge tube.
- Add the corresponding volume of high-purity DMSO.
- Vortex the solution thoroughly. If necessary, sonicate the solution in a water bath until the solid is completely dissolved.[\[1\]](#)[\[2\]](#)
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage and Stability

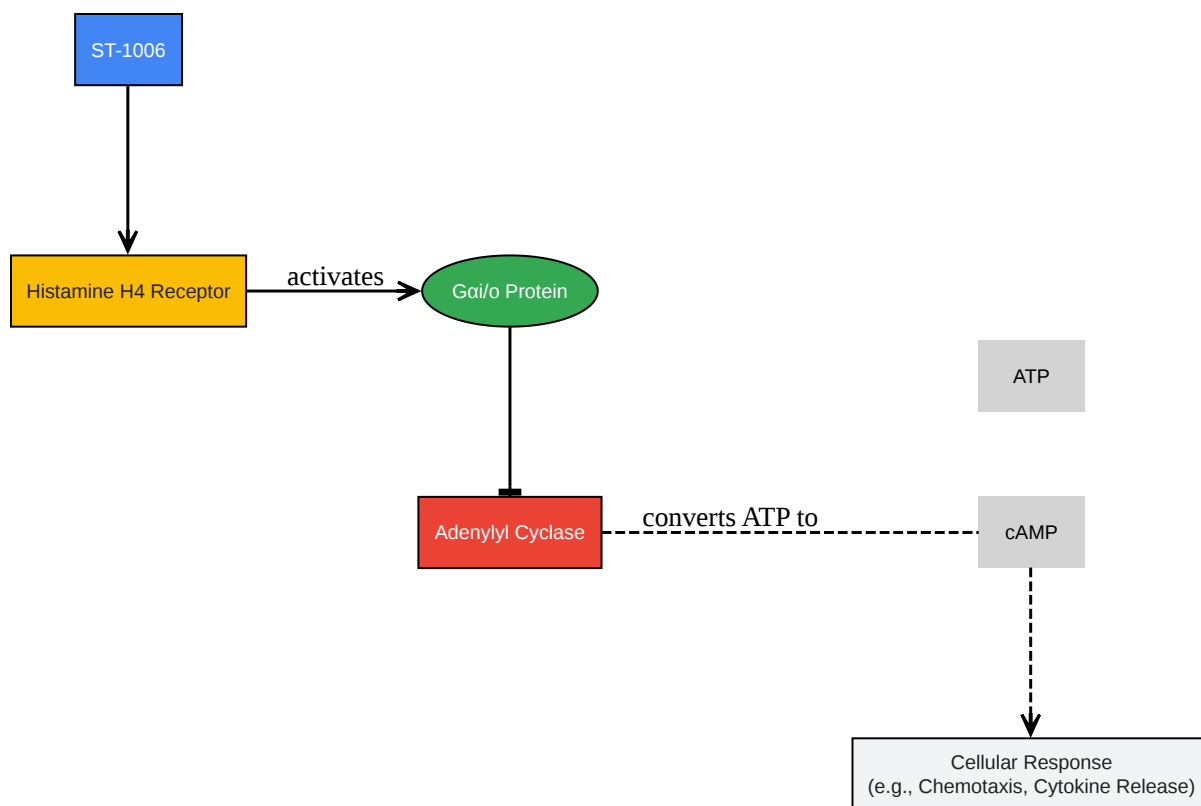
Proper storage of **ST-1006** solutions is critical to maintain their biological activity.

Storage Condition	Shelf Life	Notes
-80°C	6 months	Protect from light.[1]
-20°C	1 month	Protect from light.[1]

It is strongly recommended to prepare and use solutions on the same day whenever possible.
[3]

Mechanism of Action

ST-1006 acts as a potent agonist at the histamine H4 receptor, which is a G α i/o-coupled receptor.[4] Activation of the H4 receptor by **ST-1006** leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates various cellular responses, including chemotaxis, cytokine release, and cell activation, particularly in immune cells like basophils, eosinophils, and macrophages.[1][5]
[6]



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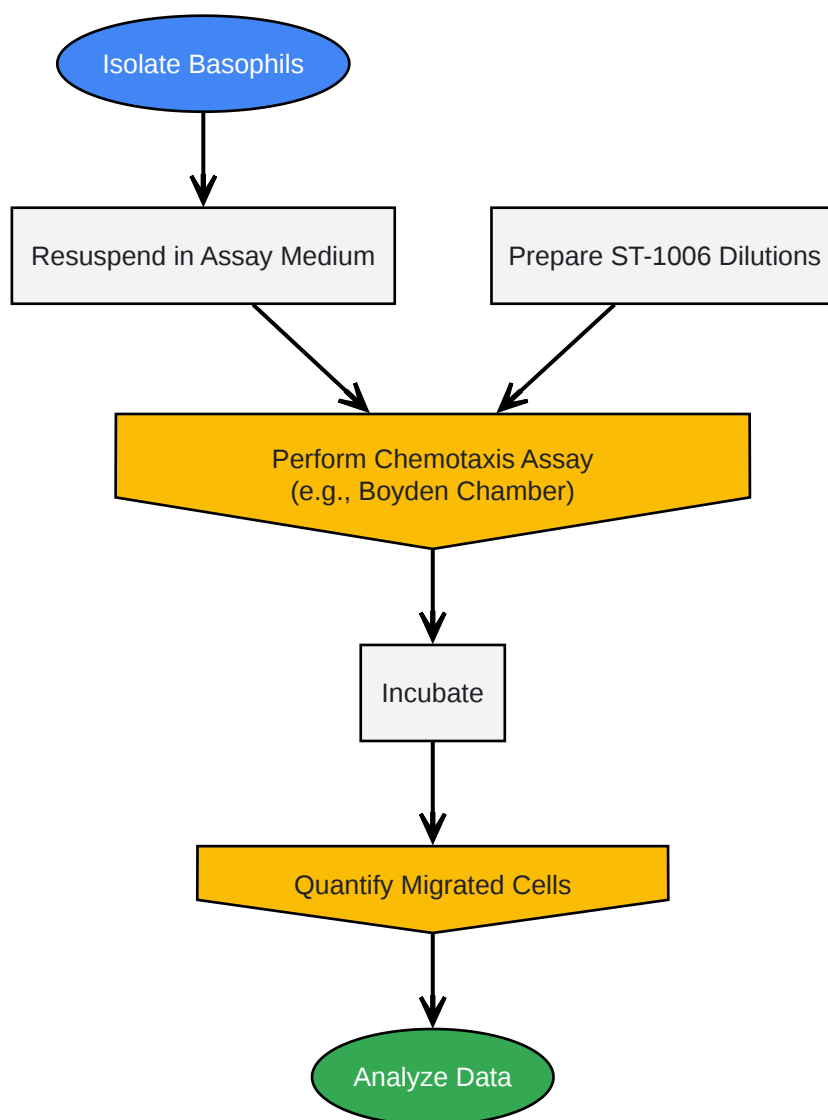
ST-1006 Signaling Pathway

Experimental Protocols

In Vitro Assay: Basophil Migration

This protocol describes how to assess the effect of **ST-1006** on basophil migration.

Workflow:



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Basophil Migration Assay Workflow

Methodology:

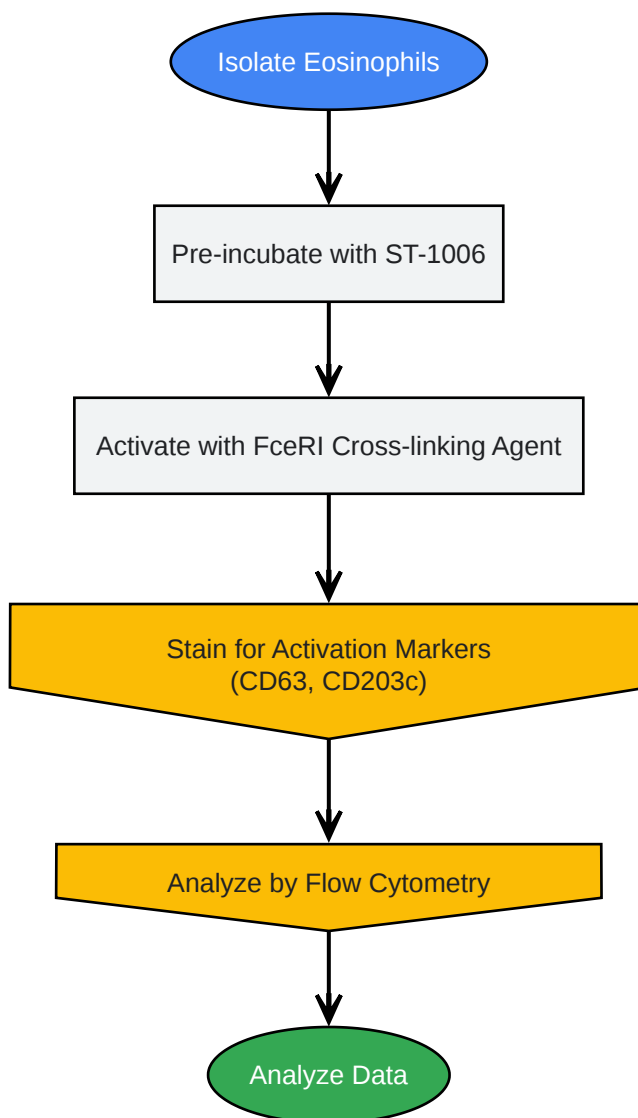
- Cell Preparation: Isolate primary human basophils from peripheral blood using standard density gradient centrifugation and immunomagnetic separation techniques.
- Solution Preparation: Prepare a series of **ST-1006** dilutions (e.g., 0-10 μ M) in an appropriate assay buffer.^[1]
- Chemotaxis Assay:

- Use a chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane.
- Add the **ST-1006** dilutions to the lower wells of the chamber.
- Add the basophil suspension to the upper wells.
- Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a duration optimized for basophil migration (typically 1-3 hours).
- Quantification: After incubation, remove the membrane and stain the migrated cells on the lower side. Count the number of migrated cells per high-power field using a microscope.
- Data Analysis: Plot the number of migrated cells against the concentration of **ST-1006** to determine the dose-response relationship.

In Vitro Assay: Eosinophil Activation

This protocol outlines a method to evaluate the effect of **ST-1006** on FcεRI-mediated eosinophil activation.

Workflow:



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Eosinophil Activation Assay Workflow

Methodology:

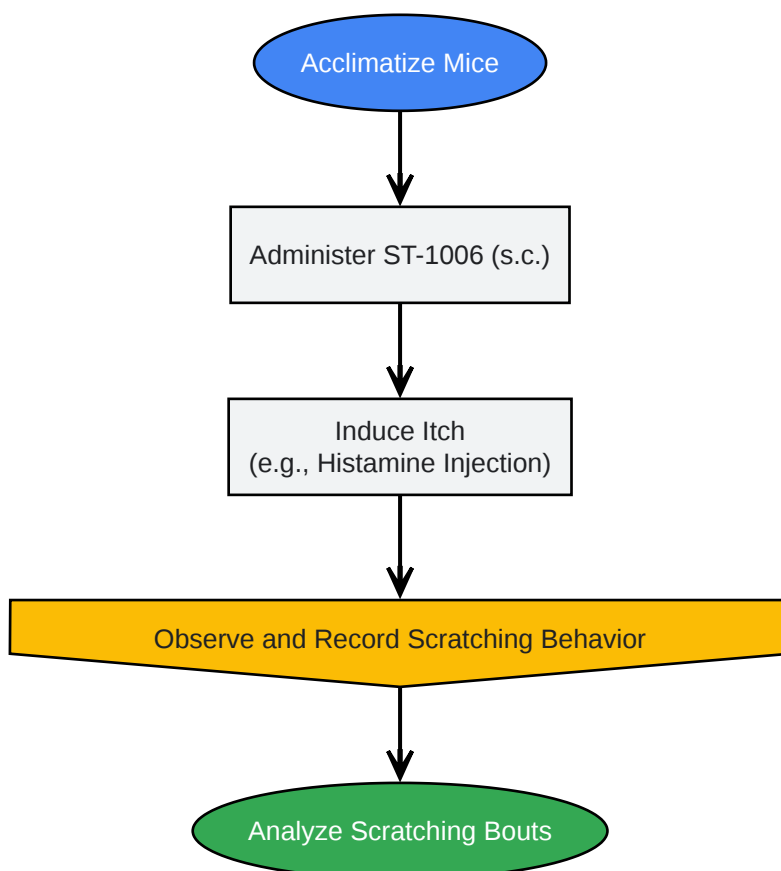
- Cell Isolation: Purify eosinophils from the blood of healthy or atopic donors.
- Pre-incubation: Pre-incubate the isolated eosinophils with various concentrations of **ST-1006** (e.g., 0-100 μ M) for a defined period.^[1]
- Activation: Stimulate the eosinophils with an FcεRI cross-linking agent (e.g., anti-IgE antibody) to induce activation.

- **Staining:** Stain the cells with fluorescently labeled antibodies against activation markers such as CD63 and CD203c.
- **Flow Cytometry:** Analyze the expression levels of the activation markers using a flow cytometer.
- **Data Analysis:** Quantify the percentage of activated cells or the mean fluorescence intensity of the activation markers and compare the results between **ST-1006**-treated and untreated cells.

In Vivo Study: Pruritus Model in Mice

This protocol provides a framework for assessing the antipruritic effects of **ST-1006** in a mouse model of itch.

Workflow:



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In Vivo Pruritus Model Workflow

Methodology:

- **Animals:** Use male CD-1 mice (or another appropriate strain), allowing them to acclimatize to the experimental environment.[1]
- **ST-1006 Administration:** Administer **ST-1006** via subcutaneous (s.c.) injection at various doses (e.g., 1-100 mg/kg).[1] A vehicle control group should also be included.
- **Itch Induction:** After a suitable pre-treatment time, induce an itching response by intradermal injection of a pruritogen, such as histamine.
- **Behavioral Observation:** Place the mice in individual observation chambers and record their scratching behavior for a defined period (e.g., 30-60 minutes). A scratching bout is defined as one or more rapid movements of the hind paw directed at the injection site.
- **Data Analysis:** Quantify the total number of scratching bouts for each mouse. Compare the scratching response between the **ST-1006**-treated groups and the vehicle control group to determine the antipruritic effect. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed. A non-anti-inflammatory dose of 30 mg/kg has been shown to have an antipruritic effect.[1]

Safety Precautions

ST-1006 is classified as Xi, N R38-43 and may cause sensitization by skin contact.[7] When handling this compound, standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[7]

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